3-(6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-chloro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzotriazole moiety substituted with a chlorine atom and a thietane ring, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione typically involves the reaction of 6-chloro-1H-1,2,3-benzotriazole with a thietane derivative under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The exact reaction conditions, such as temperature, pressure, and reaction time, can vary depending on the specific synthetic route employed.
Industrial Production Methods
In an industrial setting, the production of 3-(6-chloro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(6-chloro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thietane derivatives with different oxidation states.
Substitution: The chlorine atom on the benzotriazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation of 3-(6-chloro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzotriazole derivatives.
Scientific Research Applications
3-(6-chloro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: The compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(6-chloro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The thietane ring may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- O-(6-chloro-1H-benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate
- (6-chloro-1H-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
Uniqueness
Compared to similar compounds, 3-(6-chloro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione stands out due to its unique combination of a benzotriazole moiety and a thietane ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H8ClN3O2S |
---|---|
Molecular Weight |
257.70 g/mol |
IUPAC Name |
3-(6-chlorobenzotriazol-1-yl)thietane 1,1-dioxide |
InChI |
InChI=1S/C9H8ClN3O2S/c10-6-1-2-8-9(3-6)13(12-11-8)7-4-16(14,15)5-7/h1-3,7H,4-5H2 |
InChI Key |
VPCCKSOGGOEKOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)N2C3=C(C=CC(=C3)Cl)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.